Butyric acid [(4S)-2,2-dimethyl-1,3-dioxolane-4-yl]methyl ester
Overview
Description
Butyric acid [(4S)-2,2-dimethyl-1,3-dioxolane-4-yl]methyl ester is an organic compound with a complex structure that includes a butyric acid esterified with a dioxolane derivative
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of butyric acid [(4S)-2,2-dimethyl-1,3-dioxolane-4-yl]methyl ester typically involves the esterification of butyric acid with [(4S)-2,2-dimethyl-1,3-dioxolane-4-yl]methanol. This reaction can be catalyzed by acidic catalysts such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction mixture is usually heated to around 60-80°C for several hours to ensure complete esterification.
Industrial Production Methods
In an industrial setting, the production of this ester might involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of solid acid catalysts can also be employed to facilitate the reaction and simplify the purification process. The final product is typically purified by distillation or recrystallization.
Chemical Reactions Analysis
Types of Reactions
Butyric acid [(4S)-2,2-dimethyl-1,3-dioxolane-4-yl]methyl ester can undergo various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, the ester can be hydrolyzed back to butyric acid and [(4S)-2,2-dimethyl-1,3-dioxolane-4-yl]methanol.
Oxidation: The ester can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester to alcohols or other reduced forms.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Hydrolysis: Butyric acid and [(4S)-2,2-dimethyl-1,3-dioxolane-4-yl]methanol.
Oxidation: Various oxidized products depending on the conditions.
Reduction: Alcohol derivatives.
Scientific Research Applications
Chemistry
In chemistry, butyric acid [(4S)-2,2-dimethyl-1,3-dioxolane-4-yl]methyl ester is used as a reagent in organic synthesis. Its unique structure makes it a valuable intermediate in the synthesis of more complex molecules.
Biology
In biological research, this compound can be used to study ester hydrolysis and enzyme activity. It serves as a model substrate for esterases and lipases.
Medicine
Potential applications in medicine include its use as a prodrug. The ester linkage can be hydrolyzed in vivo to release the active drug, providing a controlled release mechanism.
Industry
In the industrial sector, this ester can be used in the production of fragrances and flavors due to its pleasant odor. It may also be used as a plasticizer or solvent in various manufacturing processes.
Mechanism of Action
The mechanism by which butyric acid [(4S)-2,2-dimethyl-1,3-dioxolane-4-yl]methyl ester exerts its effects involves the hydrolysis of the ester bond. This reaction releases butyric acid and [(4S)-2,2-dimethyl-1,3-dioxolane-4-yl]methanol, which can then interact with biological targets or participate in further chemical reactions. The molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Butyric acid methyl ester: A simpler ester of butyric acid, commonly used in flavorings and fragrances.
Butyric acid ethyl ester: Another ester with similar applications but different physical properties.
2,2-Dimethyl-1,3-dioxolane-4-methanol: The alcohol counterpart used in the synthesis of the ester.
Uniqueness
Butyric acid [(4S)-2,2-dimethyl-1,3-dioxolane-4-yl]methyl ester is unique due to its dioxolane ring, which imparts distinct chemical properties and reactivity compared to simpler esters. This structural feature makes it particularly useful in specialized applications where stability and reactivity are crucial.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
IUPAC Name |
[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]methyl butanoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O4/c1-4-5-9(11)12-6-8-7-13-10(2,3)14-8/h8H,4-7H2,1-3H3/t8-/m1/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JMMOQNCIYAMRDB-MRVPVSSYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)OCC1COC(O1)(C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC(=O)OC[C@@H]1COC(O1)(C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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